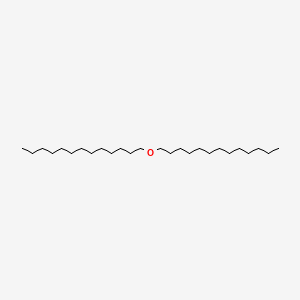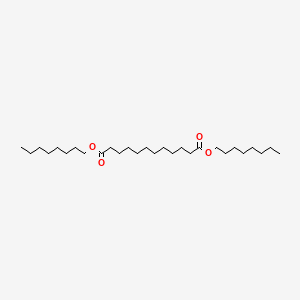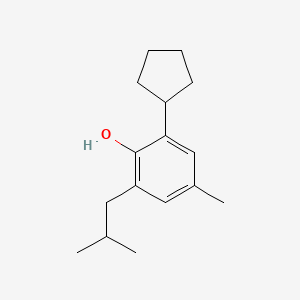
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- is a complex organic compound that features a combination of a propanol group, a dicyclohexylamino group, and a quinolinyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- typically involves multi-step organic reactions. The starting materials might include 2-propanol, dicyclohexylamine, and 8-hydroxyquinoline. The reaction conditions would likely involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.
Reduction: The quinolinyloxy group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the quinolinyloxy group could yield a different quinoline derivative.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other derivatives of propanol, dicyclohexylamine, or quinoline. Examples could be:
- 2-Propanol derivatives with different substituents.
- Dicyclohexylamine derivatives with different functional groups.
- Quinolinyloxy compounds with variations in the quinoline structure.
Uniqueness
The uniqueness of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
85239-29-8 |
|---|---|
Formule moléculaire |
C24H34N2O2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-(dicyclohexylamino)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C24H34N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10,15-16,20-22,27H,1-6,11-14,17-18H2 |
Clé InChI |
DNNHUAFLXMCDHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


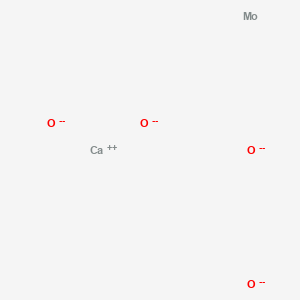
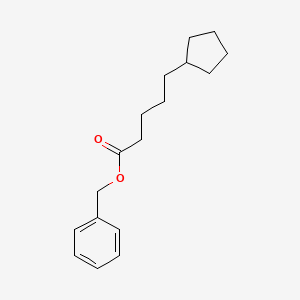
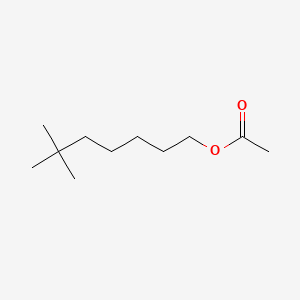
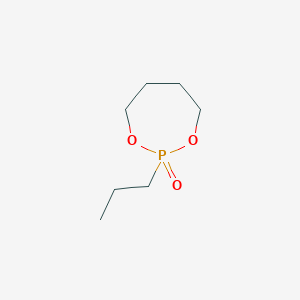


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)


